1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
Overview
Description
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine: is an organic compound with the molecular formula C8H8Cl2N2 . It is a derivative of phthalazine, characterized by the presence of two chlorine atoms at the 1 and 4 positions and a tetrahydrophthalazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine can be synthesized through the reaction of 2,3,5,6,7,8-hexahydro-phthalazine-1,4-dione with phosphorus oxychloride . The reaction is typically carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specified period. The product is then isolated by filtration and dried in a vacuum oven .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different hydrogenation levels.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Reducing Agents: Hydrogen gas with a catalyst, such as palladium on carbon, for reduction reactions.
Oxidizing Agents: Potassium permanganate or other strong oxidizers for oxidation reactions.
Major Products Formed
Substituted Derivatives: Products where chlorine atoms are replaced by other functional groups.
Reduced Derivatives: Products with varying degrees of hydrogenation.
Oxidized Derivatives: Products with different oxidation states.
Scientific Research Applications
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It serves as a tool for studying various biological processes and interactions.
Industrial Applications: The compound is used in the synthesis of other chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorophthalazine: A similar compound with a phthalazine ring system but without the tetrahydro modification.
1,4-Dibromo-5,6,7,8-tetrahydrophthalazine: A brominated analog with similar structural features.
1,4-Dichloro-2,3,5,6-tetrahydrophthalazine: A positional isomer with chlorine atoms at different positions.
Uniqueness
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is unique due to its specific substitution pattern and tetrahydrophthalazine ring system. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
1,4-dichloro-5,6,7,8-tetrahydrophthalazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFNXIXNWZZRLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504666 | |
Record name | 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67279-24-7 | |
Record name | 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67279-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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